![molecular formula C6H3Cl2N3 B559687 2,4-二氯-7H-吡咯并[2,3-d]嘧啶 CAS No. 90213-66-4](/img/structure/B559687.png)
2,4-二氯-7H-吡咯并[2,3-d]嘧啶
描述
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C6H3Cl2N3 and a molecular weight of 188.01 . It is also known to be a key intermediate when preparing active pharmaceutical ingredients .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives using microwave technique has also been reported .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the SMILES stringClc1nc(Cl)c2cc[nH]c2n1 . The InChI key is GHXBPCSSQOKKGB-UHFFFAOYSA-N . Chemical Reactions Analysis
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine include a density of 1.7±0.1 g/cm3, boiling point of 306.2±24.0 °C at 760 mmHg, and a flash point of 167.7±8.5 °C . It has a molar refractivity of 44.5±0.3 cm3 and a molar volume of 112.2±3.0 cm3 .科学研究应用
生化试剂
“2,4-二氯-7H-吡咯并[2,3-d]嘧啶”可用作生化试剂 . 生化试剂是在生化研究和实验中使用的物质,它们在开发新药和推动科学理解方面起着至关重要的作用。
生命科学研究的有机化合物
该化合物也可用于与生命科学相关的研究的有机化合物 . 有机化合物广泛用于生命科学研究,用于各种目的,包括研究生物过程和开发新的治疗策略。
药物中间体
“2,4-二氯-7H-吡咯并[2,3-d]嘧啶”广泛用作药物中间体 . 药物中间体是在药物生产中使用的化合物。它们通常用于合成各种药物化合物。
激酶抑制剂的合成
该化合物在合成各种药物化合物(尤其是激酶抑制剂)中起着至关重要的作用 . 激酶抑制剂是用于治疗各种疾病(包括癌症)的重要治疗剂。它们通过阻断某些称为激酶的酶的作用来发挥作用,这些酶可能导致癌细胞的生长和扩散。
托法替尼中间体
“2,4-二氯-7H-吡咯并[2,3-d]嘧啶”可用作托法替尼合成的中间体 . 托法替尼是一种用于治疗类风湿性关节炎、银屑病性关节炎和溃疡性结肠炎的药物。
作用机制
Target of Action
Similar compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been reported to target tlr7, a toll-like receptor involved in innate immune responses .
Mode of Action
Chemically, compounds of this class demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Result of Action
Similar compounds have shown exceptional antiviral activity .
Action Environment
It is generally recommended to store the compound in a dark place, sealed, and at room temperature .
属性
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBPCSSQOKKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556131 | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90213-66-4 | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90213-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-7-deazapurine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2NE6H5F6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in nucleoside chemistry?
A1: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile precursor for synthesizing 7-deazapurine nucleosides [, ]. These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities.
Q2: How does the presence of chlorine atoms at the 2 and 4 positions impact the reactivity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine?
A2: The chlorine atoms act as leaving groups, enabling nucleophilic substitution reactions with various nucleophiles [, ]. This allows for the introduction of diverse substituents at these positions, ultimately leading to a library of modified nucleosides with potentially altered biological properties.
Q3: Can the chlorine atoms in 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine be selectively substituted?
A3: Yes, research indicates that the chlorine atom at the 4 position exhibits higher reactivity compared to the one at the 2 position []. This allows for regioselective substitution at the 4 position under controlled reaction conditions, enabling the synthesis of specific 7-deazapurine nucleoside analogues.
Q4: How does the presence of protecting groups on the sugar moiety during nucleoside synthesis affect the reactivity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine?
A4: Studies have shown that the type of protecting group on the sugar moiety significantly influences the reactivity of the aglycone (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine) []. For instance, benzyl protecting groups were found to hinder nucleophilic substitution reactions, while the absence of such bulky groups facilitated the process.
Q5: What are some examples of 7-deazapurine nucleosides synthesized using 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material?
A5: Researchers have successfully synthesized 7-deaza-2′-deoxyxanthosine and 7-deaza-2′-deoxyspongosine, two novel pyrrolo[2,3-d]-pyrimidine deoxynucleosides, starting from 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine []. This highlights the compound's versatility in synthesizing structurally diverse nucleoside analogues with potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

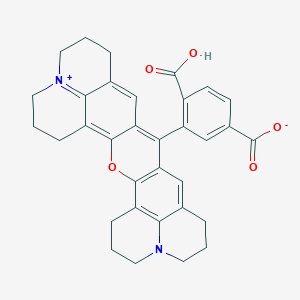
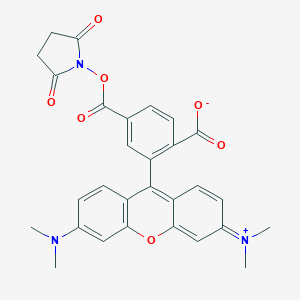
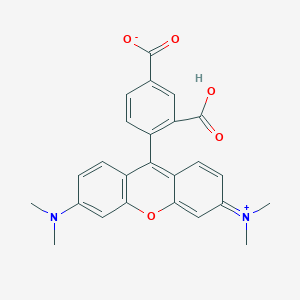
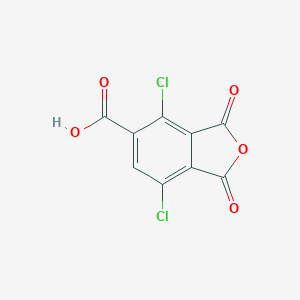
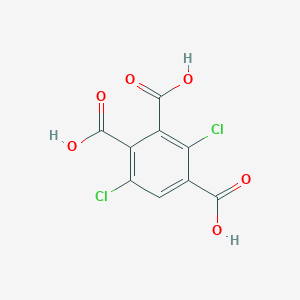
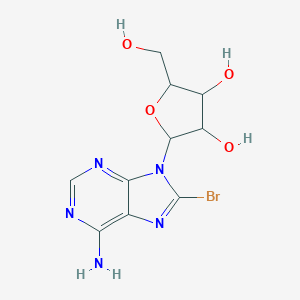
![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)

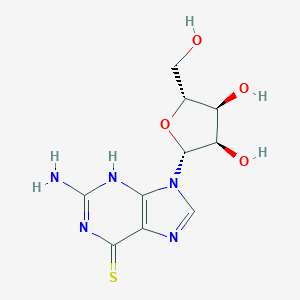
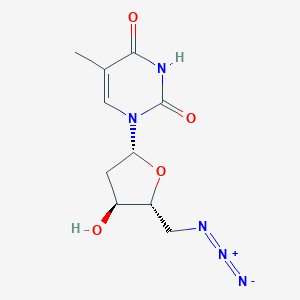
![4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B559661.png)
![4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B559662.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559663.png)